N-(4-Methylphenyl)propan-2-imine
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Overview
Description
N-(4-Methylphenyl)propan-2-imine is an organic compound classified as an imine, which is characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is derived from the reaction between a primary amine and an aldehyde or ketone, resulting in the formation of a Schiff base. The structure of this compound includes a 4-methylphenyl group attached to the nitrogen atom, making it a substituted imine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Methylphenyl)propan-2-imine can be synthesized through the condensation reaction of 4-methylbenzaldehyde and isopropylamine. The reaction typically involves the following steps:
Mixing the Reactants: 4-methylbenzaldehyde and isopropylamine are mixed in a suitable solvent, such as ethanol or methanol.
Acid Catalysis: An acid catalyst, such as hydrochloric acid or acetic acid, is added to the reaction mixture to facilitate the formation of the imine.
Heating: The reaction mixture is heated to reflux, typically around 60-80°C, to drive the condensation reaction to completion.
Isolation: The resulting imine is isolated by removing the solvent under reduced pressure and purifying the product through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)propan-2-imine undergoes various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile or amide.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Formation of nitriles or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
N-(4-Methylphenyl)propan-2-imine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)propan-2-imine involves its interaction with molecular targets through the imine functional group. The C=N bond can participate in various chemical reactions, such as nucleophilic addition or condensation, which can modulate biological pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)propan-2-amine: A related compound where the imine group is reduced to an amine.
N-(4-Methylphenyl)propan-2-nitrile: An oxidized form of the imine.
N-(4-Methylphenyl)propan-2-ol: A related alcohol derivative.
Uniqueness
N-(4-Methylphenyl)propan-2-imine is unique due to its imine functional group, which imparts distinct reactivity compared to its amine, nitrile, or alcohol counterparts. The presence of the 4-methylphenyl group also influences its chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
39058-29-2 |
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Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
N-(4-methylphenyl)propan-2-imine |
InChI |
InChI=1S/C10H13N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-7H,1-3H3 |
InChI Key |
VZKGWMMSVHBTER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C |
Origin of Product |
United States |
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